![molecular formula C9H14ClN3O2 B2719594 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 2138005-61-3](/img/structure/B2719594.png)
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as phenyloxadiazoles . It is also known by its IUPAC name, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2.ClH/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a morpholine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 231.68 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the literature .Scientific Research Applications
- Fluorescent Probes : CPR-based fluorescent probes enable visualization of specific cellular components or processes. These probes aid in studying cellular dynamics and localization .
Bioconjugation and Imaging
Safety And Hazards
The compound is classified under GHS07 and carries a warning signal . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMZMXUGJDIFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CNCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride |
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